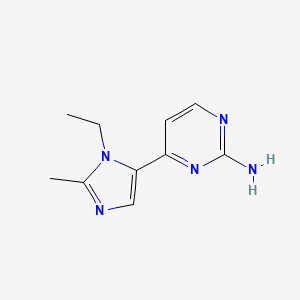
3-((3-Aminopropyl)(methyl)amino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Aminopropyl)(methyl)amino)propanenitrile is an organic compound with both amine and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopropyl)(methyl)amino)propanenitrile typically involves the reaction of 3-aminopropylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-((3-Aminopropyl)(methyl)amino)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
3-((3-Aminopropyl)(methyl)amino)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((3-Aminopropyl)(methyl)amino)propanenitrile involves its interaction with molecular targets, such as enzymes and receptors, through its amine and nitrile functional groups. These interactions can modulate various biochemical pathways and cellular processes, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
3-(Piperazin-1-yl)propanenitrile:
3-(Ethylamino)propanenitrile: Similar nitrile group but with an ethylamine moiety, affecting its chemical behavior.
特性
分子式 |
C7H15N3 |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-[3-aminopropyl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C7H15N3/c1-10(6-2-4-8)7-3-5-9/h2-4,6-8H2,1H3 |
InChIキー |
OUCYLAWCGIOAOM-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


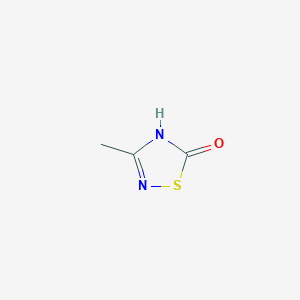
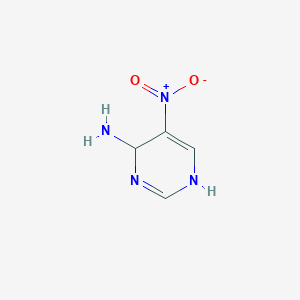
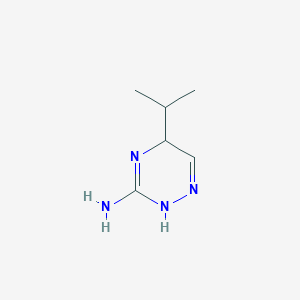
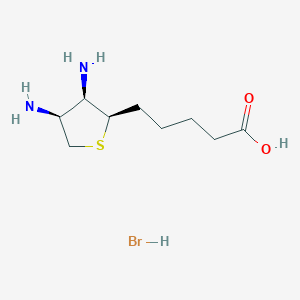
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

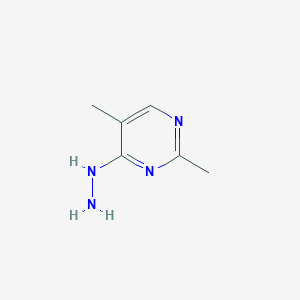
![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
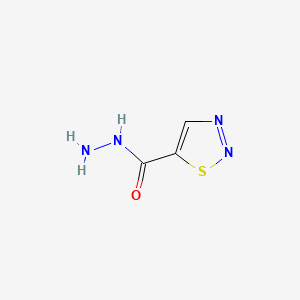

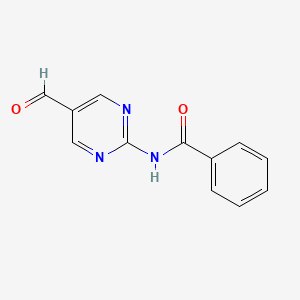
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
